N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide
Overview
Description
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide, also known as MBC-2, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MBC-2 is a small molecule that belongs to the class of benzimidazole derivatives. It has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide is not fully understood. However, it is believed that this compound exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which results in the suppression of tumor growth. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-viral activity against HSV-1 and HSV-2.
Advantages and Limitations for Lab Experiments
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have a wide range of biological activities, which make it a potential candidate for the development of new therapies. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, this compound has not been extensively tested in vivo, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to test its efficacy in animal models of cancer and inflammatory diseases. Additionally, this compound could be tested in combination with other therapeutic agents to enhance its anti-tumor and anti-inflammatory effects. Finally, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties could lead to the development of new therapies for cancer and inflammatory diseases.
Scientific Research Applications
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
properties
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-19-13-7-3-2-6-12(13)18-15(19)9-4-10-17-16(20)14-8-5-11-21-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOJAOLXQWFDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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